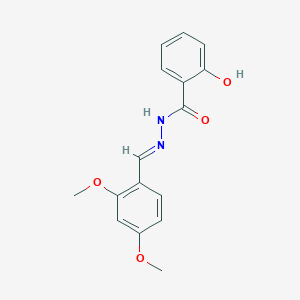
N-(2-ethylphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of functionalized cyclopropanes, which may involve compounds similar to N-(2-ethylphenyl)-1-phenylmethanesulfonamide, was explored using rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes (Davies et al., 1996).
- A study on the synthesis of phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide was reported, demonstrating high reactivity in alkylation reactions (Aizina et al., 2012).
Molecular Structure Analysis
- N-(4-Nitrophenyl)methanesulfonamide was studied for its molecular structure, which may provide insights into similar compounds like N-(2-ethylphenyl)-1-phenylmethanesulfonamide (Gowda et al., 2007).
Chemical Reactions and Properties
- The synthesis and characterization of phenylmethanesulfonamide ligand for potential labeling were explored, which can provide insights into the chemical reactions and properties of N-(2-ethylphenyl)-1-phenylmethanesulfonamide (Chen Yongshia, 2012).
- A study on the application of biocatalysis to drug metabolism using sulfonamide derivatives, including the preparation of mammalian metabolites, could shed light on the chemical reactions of N-(2-ethylphenyl)-1-phenylmethanesulfonamide (Zmijewski et al., 2006).
properties
IUPAC Name |
N-(2-ethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-14-10-6-7-11-15(14)16-19(17,18)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVPZWZYFTMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B5586377.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5586379.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B5586390.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5586402.png)
![[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)


![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)
![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)


![N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5586467.png)